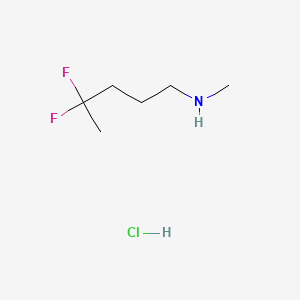

(4,4-Difluoropentyl)(methyl)amine hydrochloride

Description

“(4,4-Difluoropentyl)(methyl)amine hydrochloride” is a fluorinated alkylamine hydrochloride compound. Its structure features a pentyl backbone with two fluorine atoms at the 4th carbon and a methylamine group attached to the terminal carbon. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is primarily used as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of fluorine atoms, which can modulate reactivity and bioavailability .

Properties

Molecular Formula |

C6H14ClF2N |

|---|---|

Molecular Weight |

173.63 g/mol |

IUPAC Name |

4,4-difluoro-N-methylpentan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H13F2N.ClH/c1-6(7,8)4-3-5-9-2;/h9H,3-5H2,1-2H3;1H |

InChI Key |

FMKPCCMWNYFHKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCNC)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4,4-Difluoropentyl)(methyl)amine hydrochloride typically involves the reaction of 4,4-difluoropentyl halides with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

(4,4-Difluoropentyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, attacking electrophilic centers in other molecules.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Acylation and Alkylation: The amine group can react with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.

Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,4-Difluoropentyl)(methyl)amine hydrochloride is utilized in various scientific research applications, including:

Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and drug development.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems

Mechanism of Action

The mechanism of action of (4,4-Difluoropentyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4,4-Difluoropentyl)(methyl)amine hydrochloride with structurally or functionally related compounds based on available evidence:

Key Findings from Comparisons:

Fluorine Impact: Fluorine substitution in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated amines like aMDEA. However, it lacks the CO₂ adsorption capability of aMDEA due to the absence of hydroxyl groups .

Structural vs. aMDEA’s hydroxyl and tertiary amine structure enables chemisorption of CO₂ via carbamate formation, a mechanism absent in fluorinated alkylamines .

Price data for similar fluorinated amines (e.g., Bis(4,4-difluoropentyl)amine hydrochloride at €2,547/500mg) suggest high costs due to synthetic complexity, aligning with trends in fluorinated building blocks .

Biological Activity

(4,4-Difluoropentyl)(methyl)amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique fluorinated structure may influence its biological activity, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₇H₁₄F₂N.HCl

- Molecular Weight : 179.65 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Pharmacological Profile

-

Mechanism of Action :

- The compound is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This is significant for conditions such as depression and anxiety.

- Fluorinated amines often exhibit increased potency due to enhanced binding affinity to biological targets.

-

Therapeutic Potential :

- Cancer Treatment : Early studies suggest that compounds with similar structures may inhibit specific cancer pathways (e.g., Raf kinase), indicating potential use in oncology for treating various cancers such as melanoma and leukemia .

- Neurological Disorders : The modulation of neurotransmitter systems positions this compound as a candidate for treating neurological disorders.

Case Studies

- A study investigated the effect of fluorinated amines on cancer cell lines, demonstrating that this compound significantly reduced cell viability in certain types of cancer cells through apoptosis induction .

- Another research highlighted the compound's ability to penetrate the blood-brain barrier effectively due to its lipophilic nature, suggesting its potential application in treating central nervous system disorders .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other similar compounds:

Research Findings

Recent findings indicate that the biological activity of this compound is closely linked to its structural properties. The introduction of fluorine atoms enhances its interaction with biological targets, which can lead to increased efficacy in therapeutic applications.

-

In Vitro Studies :

- In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines.

- Neurotransmitter release assays indicated that it may enhance serotonin levels in synaptic clefts, providing a basis for its use in treating mood disorders.

-

In Vivo Studies :

- Animal models showed promising results with improved behavioral outcomes in models of anxiety and depression when treated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.